1-[2-(Pyrrolidin-3-yloxy)ethyl]piperidine dihydrochloride
Overview
Description
1-[2-(Pyrrolidin-3-yloxy)ethyl]piperidine dihydrochloride is a chemical compound that features a piperidine ring and a pyrrolidine ring connected via an ethyl linker. This compound is of interest due to its unique structure, which allows it to participate in various chemical reactions and applications in scientific research.
Scientific Research Applications
1-[2-(Pyrrolidin-3-yloxy)ethyl]piperidine dihydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving receptor binding and enzyme inhibition.
Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
“1-[2-(Pyrrolidin-3-yloxy)ethyl]piperidine dihydrochloride” is a compound with the molecular formula C11H24Cl2N2O. It has a molecular weight of 271.227 Da . The compound is in the form of an oil and it is stored at room temperature .
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Pyrrolidin-3-yloxy)ethyl]piperidine dihydrochloride typically involves the reaction of piperidine with 3-hydroxypyrrolidine in the presence of an appropriate base to form the intermediate 1-[2-(Pyrrolidin-3-yloxy)ethyl]piperidine. This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt. The reaction conditions often include solvents like dichloromethane or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification of the final product is achieved through crystallization or recrystallization techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Pyrrolidin-3-yloxy)ethyl]piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrrolidine rings, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperidine or pyrrolidine derivatives.
Comparison with Similar Compounds
- 1-[2-(Pyrrolidin-3-yloxy)ethyl]pyrrolidine dihydrochloride
- 1-[2-(Pyrrolidin-3-yloxy)ethyl]morpholine dihydrochloride
- 1-[2-(Pyrrolidin-3-yloxy)ethyl]piperazine dihydrochloride
Uniqueness: 1-[2-(Pyrrolidin-3-yloxy)ethyl]piperidine dihydrochloride is unique due to its specific combination of piperidine and pyrrolidine rings, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-(2-pyrrolidin-3-yloxyethyl)piperidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.2ClH/c1-2-6-13(7-3-1)8-9-14-11-4-5-12-10-11;;/h11-12H,1-10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECONZHMCLGYGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2CCNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1394042-26-2 | |
Record name | 1-[2-(pyrrolidin-3-yloxy)ethyl]piperidine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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